2-Chloro-7-(trifluoromethoxy)quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1352443-25-4 |
|---|---|
Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
2-chloro-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-4-2-6-1-3-7(5-8(6)15-9)16-10(12,13)14/h1-5H |
InChI Key |
OKUWLSAVJYZFON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier tool for delineating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy reveals the number of distinct hydrogen environments and their neighboring protons. In 2-Chloro-7-(trifluoromethoxy)quinoline, five signals are expected in the aromatic region of the spectrum, corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom, the chloro group, and the trifluoromethoxy group.
The proton at C3, adjacent to the carbon bearing the chlorine atom, is expected to appear as a doublet. The proton at C4 would also be a doublet, coupled to the C3 proton. The protons on the benzene (B151609) portion of the ring system (H5, H6, and H8) would exhibit shifts and coupling patterns characteristic of a substituted benzene ring. Specifically, H8, being peri to the nitrogen, typically appears further downfield. The trifluoromethoxy group at C7 would deshield the ortho proton (H8 and H6), shifting them downfield, while the chloro group at C2 would deshield the H3 and H4 protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | 7.3 - 7.5 | Doublet (d) |
| H-4 | 8.0 - 8.2 | Doublet (d) |
| H-5 | 7.9 - 8.1 | Doublet (d) |
| H-6 | 7.4 - 7.6 | Doublet of Doublets (dd) |
| H-8 | 7.6 - 7.8 | Singlet or narrow Doublet |
Note: Predicted values are based on the analysis of substituted quinoline derivatives and are typically recorded in CDCl₃. Actual values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. For this compound, ten distinct signals are anticipated for the ten carbon atoms of the quinoline core, plus an additional signal for the carbon of the trifluoromethoxy group. The chemical shifts are highly sensitive to the electronic effects of the substituents.
The carbon atom bonded to the chlorine (C2) and the carbon bonded to the trifluoromethoxy group (C7) would be significantly influenced. The C2 signal is expected to be downfield due to the electronegativity of chlorine. The C7 signal will also be downfield and will likely appear as a quartet due to coupling with the three fluorine atoms of the -OCF₃ group. The carbon of the trifluoromethoxy group itself will also be a quartet and appear in a characteristic downfield region.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 153 |
| C-3 | 122 - 125 |
| C-4 | 138 - 141 |
| C-4a | 148 - 150 |
| C-5 | 127 - 130 |
| C-6 | 118 - 121 |
| C-7 | 149 - 152 (quartet) |
| C-8 | 115 - 118 |
| C-8a | 123 - 126 |
| C-9 (bridgehead) | 147 - 149 |
| -OCF₃ | 120 - 123 (quartet) |
Note: Predicted values are based on the analysis of substituted quinoline derivatives and are typically recorded in CDCl₃. Actual values may vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope, it provides clear and unambiguous signals. For this compound, a single sharp signal (a singlet) is expected, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting. The chemical shift of the -OCF₃ group attached to an aromatic ring typically appears in the range of -56 to -60 ppm relative to a CFCl₃ standard. This characteristic shift provides definitive evidence for the presence of the trifluoromethoxy moiety.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These methods are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption characteristics of quinoline and its derivatives are well-documented, typically displaying absorption bands related to π → π* and n → π* transitions. scielo.br For this compound, the aromatic quinoline core is the primary chromophore. The UV-Vis spectrum is expected to show complex absorption bands in the UV region, likely between 200 and 400 nm.
The π → π* transitions, which are generally of high intensity (large molar extinction coefficient, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the bicyclic aromatic system. scielo.br The n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are typically of lower intensity and may appear as a shoulder on the longer-wavelength side of the main absorption bands. scielo.br
Substituents on the quinoline ring significantly influence the position and intensity of these absorption bands. The chloro and trifluoromethoxy groups, both being electron-withdrawing, are expected to modulate the electronic distribution within the molecule, causing shifts in the absorption maxima (λ_max). Specifically, these substitutions can lead to bathochromic (red) or hypsochromic (blue) shifts depending on their interaction with the quinoline ring's electronic system. Studies on similar quinoline derivatives show that substitutions can tailor the absorption properties. scielo.brrsc.org
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Characteristics |
|---|---|---|
| π → π* | 220 - 330 | High intensity (large ε) |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence in quinoline derivatives typically arises from the de-excitation of the first excited singlet state (S₁) to the ground state (S₀). The emission properties, including the fluorescence quantum yield (Φf) and Stokes shift, are highly sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent polarity. rsc.orgresearchgate.net
For this compound, the presence of a halogen atom (chlorine) and a trifluoromethoxy group can influence its photophysical behavior. Halogen atoms can lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state, potentially reducing the fluorescence quantum yield. Conversely, the substitution pattern can also enhance fluorescence by altering the energy levels of the excited states. rsc.org
The Stokes shift, which is the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em), provides insight into the difference in geometry and electronic distribution between the ground and excited states. In polar solvents, many quinoline derivatives exhibit a larger Stokes shift, indicating a more polar excited state. researchgate.net
Experimental fluorescence data for this compound are not available in the public domain. However, based on studies of analogous substituted quinolines, a summary of expected photophysical properties is provided. scielo.brrsc.org
Table 2: Expected Photophysical Properties of this compound
| Property | Expected Observation | Influencing Factors |
|---|---|---|
| Emission Wavelength (λ_em) | Expected in the near-UV or visible region. | Solvent polarity, nature of the lowest excited state (n,π* or π,π*). |
| Quantum Yield (Φ_f) | Potentially moderate to low. | The heavy-atom effect of chlorine may cause quenching. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Determination
Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₅ClF₃N) is 231.60 g/mol . hoffmanchemicals.com High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Predicted mass spectrometry data for various adducts of this compound have been calculated. uni.lu These predictions are invaluable for identifying the molecular ion in an experimental spectrum.
Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 232.01354 |
| [M+Na]⁺ | 253.99548 |
| [M-H]⁻ | 229.99898 |
| [M]⁺ | 231.00571 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
The fragmentation of the quinoline ring in mass spectrometry is a well-studied process. nih.govsigmaaldrich.com For this compound, the fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the following characteristic steps:
Loss of Cl : The initial loss of a chlorine radical (·Cl) or hydrogen chloride (HCl) is a common pathway for chloro-substituted heterocycles.
Loss of CF₃ : Fragmentation of the trifluoromethoxy group could occur, leading to the loss of a trifluoromethyl radical (·CF₃) or related fragments.
HCN Elimination : A characteristic fragmentation of the quinoline core involves the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to the formation of an indenyl cation or related C₈H₆⁺ fragment. nih.gov
These fragmentation patterns help to confirm the presence and location of the substituents on the quinoline skeleton.
Elemental Analysis for Compositional Verification
Elemental analysis provides experimental verification of the mass percentages of the constituent elements in a pure compound, confirming its empirical and molecular formula. For this compound, with the molecular formula C₁₀H₅ClF₃N, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 51.87 |
| Hydrogen | H | 1.008 | 5 | 5.04 | 2.18 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.31 |
| Fluorine | F | 18.998 | 3 | 56.994 | 24.61 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.05 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.91 |
| Total | | | | 247.603 | 100.00 |
Note: The calculated molecular weight here (247.603) differs slightly from the monoisotopic mass (231.00626 Da) due to the use of average atomic weights.
Experimental elemental analysis data for this specific compound are not reported in the surveyed literature, but the results for a synthesized pure sample would be expected to align closely with these theoretical values.
X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interactions
While the crystal structures of numerous quinoline derivatives have been determined, allowing for detailed structural analysis and comparison, a specific single-crystal X-ray diffraction study for this compound has not been found in the publicly available scientific literature. researchgate.netnih.govresearchgate.net Therefore, explicit data on its solid-state molecular structure and supramolecular interactions are currently unavailable.
Computational and Theoretical Investigations
Quantum Chemical Calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. irjweb.com DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are employed to model various aspects of 2-Chloro-7-(trifluoromethoxy)quinoline. researchgate.netdergipark.org.tr For excited state properties, Time-Dependent DFT (TD-DFT) is the method of choice. arxiv.org
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to the lowest energy state on the potential energy surface. iosrjournals.org
A crucial aspect of this process for the title compound is conformational analysis, which focuses on the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. The primary source of conformational isomerism in this molecule is the rotation around the C-O bond of the trifluoromethoxy group. Computational methods can scan the potential energy surface by systematically rotating this bond to identify all stable conformers and the energy barriers between them. dergipark.org.trdergi-fytronix.com The conformer with the absolute lowest energy, the global minimum, is then used for subsequent property calculations. Studies on similar quinoline (B57606) derivatives have successfully used DFT to identify stable conformers and calculate the energy differences between them. dergipark.org.tr
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO may also be localized on the ring, particularly near the electron-withdrawing chloro and trifluoromethoxy substituents. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net
Table 1: Representative FMO Properties Calculated via DFT This table shows typical data generated from a DFT analysis for a quinoline derivative, illustrating the expected values for this compound.
| Parameter | Energy (eV) | Description |
| EHOMO | ~ -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | ~ -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ~ 4.1 eV | Indicates the molecule's reactivity and kinetic stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atom of the quinoline ring and the oxygen atom of the trifluoromethoxy group. dergi-fytronix.com
Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
Green: Regions of neutral or near-zero potential.
In addition to MEP maps, atomic charge calculations (e.g., Mulliken or Natural Bond Orbital (NBO) charges) assign partial charges to each atom in the molecule. This quantitative data helps identify specific reactive sites and understand the electronic effects of substituents like chlorine and trifluoromethoxy. researchgate.netresearchgate.net
Computational methods can predict various spectroscopic parameters, which can be used to validate and interpret experimental data. eurjchem.com
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.net These theoretical values are often in excellent agreement with experimental spectra, aiding in the structural elucidation of the compound.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. iosrjournals.orgresearchgate.net By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion (e.g., C-H stretch, C=N bend).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum. dergipark.org.tr This allows for the assignment of observed absorption bands to specific electronic transitions, such as the π→π* transitions common in aromatic systems like quinoline. researchgate.net
Table 2: Example of TD-DFT Predicted Electronic Transitions This table illustrates the type of data obtained from a TD-DFT calculation to predict the UV-Vis spectrum.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~ 310 nm | 0.25 | HOMO → LUMO |
| S0 → S2 | ~ 285 nm | 0.18 | HOMO-1 → LUMO |
| S0 → S3 | ~ 260 nm | 0.32 | HOMO → LUMO+1 |
Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
While covalent bonds define the molecule itself, non-covalent interactions govern how molecules interact with each other in the solid state (crystal packing) and in biological systems (receptor binding). nih.gov For this compound, several types of non-covalent interactions are significant:
Halogen Bonding: The chlorine atom can act as a Lewis acid, forming a directional interaction with a Lewis base (an electron donor). Computational analysis can identify the region of positive electrostatic potential (the σ-hole) on the chlorine atom responsible for this interaction.
Hydrogen Bonding: Although the molecule itself has no strong hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with donor molecules like water or amino acid residues.
π-π Stacking: The flat, aromatic quinoline ring system can engage in π-π stacking interactions with other aromatic rings. These interactions are crucial for the stability of crystal structures.
Computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these weak interactions. dergi-fytronix.com
Thermodynamic and Kinetic Modeling of Reaction Pathways
DFT calculations are instrumental in modeling the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface for a proposed reaction involving this compound, researchers can identify the structures and energies of reactants, transition states, and products.
Thermodynamic Modeling: This involves calculating the change in thermodynamic quantities such as enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. This data determines whether a reaction is favorable and the position of the chemical equilibrium. nih.gov
Kinetic Modeling: By calculating the energy of the transition state, the activation energy (Ea) for a reaction can be determined. nih.gov This kinetic barrier dictates the rate of the reaction. Such modeling is essential for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes.
Investigation of Solvent Effects on Molecular Properties and Reactivity through Continuum Solvation Models
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models are a powerful computational tool used to simulate these solvent effects without the prohibitive computational cost of explicitly modeling every solvent molecule. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. researchgate.netyoutube.com The solute polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, a process that is iterated until self-consistency is achieved. youtube.com
Several continuum solvation models are widely used, with the Polarizable Continuum Model (PCM) and its variants (like the Integral Equation Formalism PCM - IEFPCM, and the Conductor-like PCM - CPCM) being among the most common. youtube.comnih.gov Another popular model is the SMD (Solvation Model based on Density) model, which is known for its accuracy in predicting free energies of solvation. youtube.com These models can be used to calculate various properties in solution, including changes in molecular geometry, electronic structure, and thermodynamic stability.
For a molecule like this compound, the presence of the electronegative chlorine atom and the trifluoromethoxy group is expected to create a significant dipole moment. The interaction of this dipole with solvents of varying polarity would be a key factor in its behavior. A continuum solvation study would likely reveal:
Increased Polarization: In polar solvents, the molecule's dipole moment is expected to increase due to the reaction field, leading to enhanced polarization of its electron density. youtube.com
Differential Solvation of Reactive Sites: The models can predict how different parts of the molecule interact with the solvent, which is crucial for understanding chemical reactivity. For instance, the nitrogen atom in the quinoline ring and the oxygen of the trifluoromethoxy group could engage in specific interactions with protic solvents.
Shifts in Spectroscopic Properties: Solvent effects on electronic transitions, such as UV-Vis absorption spectra, can be predicted using time-dependent density functional theory (TD-DFT) in conjunction with continuum solvation models. nih.govrsc.org
While explicit solvent models, which include a number of individual solvent molecules around the solute, can capture specific short-range interactions like hydrogen bonding more accurately, continuum models are generally effective and computationally efficient for capturing the bulk electrostatic effects of the solvent. uzh.chrsc.org
Table 1: Illustrative Data from Continuum Solvation Model Studies on Related Aromatic Compounds
The following table presents example data from computational studies on other molecules to illustrate the typical outputs of continuum solvation model calculations. This data is not for this compound.
| Molecule/System | Property | Gas Phase | Solvent (Model) | Solvated Value | Reference |
| 4-(quinolin-2-ylmethylene)aminophenol | First Hyperpolarizability (β) | - | DMSO (PCM/DFT) | Calculated | nottingham.ac.uk |
| Diazines (pyrazine, pyrimidine) | 15N NMR Shielding Constant | Calculated | Water (PCM) | Calculated | nih.gov |
| Neutral Molecules (various) | Free Energy of Solvation (ΔG) | 0 | Water (SMD) | -0.6 kcal/mol (mean error) | youtube.com |
Studies on Non-Linear Optical (NLO) Properties and Other Advanced Electronic Features
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. journaleras.com Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the prediction and understanding of the NLO properties of molecules. nih.govnih.gov The key quantities of interest are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which describe the linear and non-linear response of a molecule to an applied electric field.
For a molecule to exhibit a significant second-order NLO response (a large β value), it typically requires a combination of strong electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. nih.gov In this compound, the quinoline ring acts as a π-conjugated system. The chlorine atom and the trifluoromethoxy group are both electron-withdrawing groups, which could influence the molecule's NLO properties.
Computational investigations of the NLO properties of quinoline derivatives typically involve:
Geometry Optimization: The molecular geometry is first optimized using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov
Calculation of NLO Properties: The polarizability and hyperpolarizabilities are then calculated. Functionals like CAM-B3LYP are often preferred for NLO calculations as they provide a better description of charge-transfer excitations. nih.gov
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO and LUMO) analysis is performed to understand the electronic transitions that contribute to the NLO response. A small HOMO-LUMO gap is often associated with higher polarizability and hyperpolarizability. nih.gov
Studies on other quinoline derivatives have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. nih.gov For instance, the introduction of a donor group at one end of the quinoline system and an acceptor at the other can create a "push-pull" effect, leading to a large change in dipole moment upon excitation and consequently a large β value. While this compound itself does not have a classic push-pull structure, the presence of strong electron-withdrawing groups suggests it could be a building block for more complex NLO-active materials.
Table 2: Representative Calculated NLO Properties for Substituted Pyridine (B92270) and Quinoline Derivatives
This table provides examples of calculated NLO properties for other heterocyclic compounds to illustrate the type of data generated in such studies. This data is not specific to this compound.
| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |
| 5-(Trifluoromethyl)pyridine-2-thiol | DFT/B3LYP | 3.2356 | 14.611 x 10⁻²⁴ | 318.780 x 10⁻³² | journaleras.com |
| 4-(quinolin-2-ylmethylene)aminophenol | DFT/CAM-B3LYP | - | - | Calculated to have good NLO response | nottingham.ac.uk |
| Disubstituted Quinoline-Carbazole | DFT/B3LYP | - | Calculated | Calculated | nih.gov |
Q & A
Q. What are common synthetic routes for preparing 2-Chloro-7-(trifluoromethoxy)quinoline?
- Methodological Answer : A classical approach involves modifying the quinoline core via halogenation and trifluoromethoxy substitution. For example, starting from a quinoline derivative, chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions. The trifluoromethoxy group may be introduced via nucleophilic aromatic substitution (SNAr) using a trifluoromethoxide source (e.g., CF₃OK) under inert conditions. Alternative routes include the Conrad-Limpach synthesis, where a β-ketoester reacts with an aniline derivative to form the quinoline backbone, followed by selective functionalization .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from a solvent like dichloromethane/hexane. Data collection is performed using a diffractometer, and structure refinement is conducted using software such as SHELXL . The trifluoromethoxy group’s electron density may require high-resolution data (≤ 0.8 Å) to resolve positional disorder. ORTEP-3 can visualize thermal ellipsoids to validate anisotropic displacement parameters .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Cl and CF₃O groups). ¹⁹F NMR can verify the trifluoromethoxy group’s integrity (δ ~ -55 to -60 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- IR : Peaks at ~1250 cm⁻¹ (C–F stretch) and ~750 cm⁻¹ (C–Cl stretch) .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR suggesting a planar structure vs. X-ray showing steric distortion) require cross-validation:
Revisit crystallization conditions : Solvent effects may induce conformational changes.
DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify preferred conformers in solution .
Variable-temperature NMR : Detect dynamic processes (e.g., rotation barriers in the trifluoromethoxy group) .
Q. What strategies optimize reaction yields in trifluoromethoxy functionalization?
- Methodological Answer :
- Catalytic systems : Use Cu(I)/ligand systems to activate aryl halides for SNAr with CF₃O⁻ .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 24 hrs conventionally) .
- Protecting groups : Temporarily block reactive sites (e.g., NH₂) to prevent side reactions during halogenation .
Q. How to design bioactivity assays for this compound derivatives?
- Methodological Answer :
- Target selection : Prioritize targets where quinoline scaffolds show promise (e.g., kinase inhibitors, antimicrobial agents) .
- SAR studies : Synthesize analogs (e.g., varying substituents at positions 2 and 7) and test against enzyme panels.
- In vitro models : Use cell lines (e.g., HepG2 for cytotoxicity) with IC₅₀ determination via MTT assays. Include positive controls (e.g., chloroquine for antimalarial studies) .
Data Contradiction Analysis
Q. Why might computational models fail to predict the compound’s reactivity accurately?
- Methodological Answer : Common pitfalls include:
- Basis set limitations : Use larger basis sets (e.g., def2-TZVP) for halogens and fluorine .
- Solvent effects : Include implicit solvation models (e.g., COSMO) in DFT calculations .
- Neglecting non-covalent interactions : Halogen bonding (Cl···π) and CF₃O steric effects may require explicit modeling .
Experimental Design Considerations
Q. How to mitigate decomposition during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
